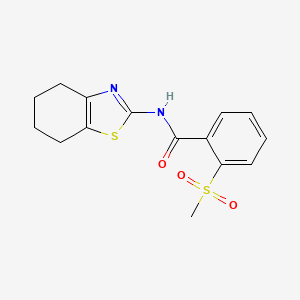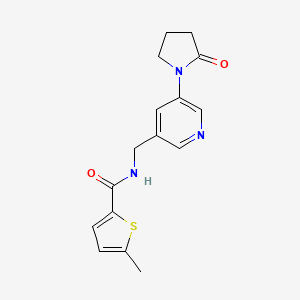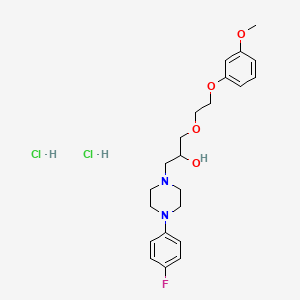
2-methanesulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-methanesulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a chemical entity that appears to be related to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The methanesulfonyl group attached to the benzamide moiety suggests that this compound could have potential applications in medicinal chemistry, given the relevance of sulfonamide derivatives in drug design and development.
Synthesis Analysis
The synthesis of related benzothiazole derivatives can be achieved through various methods. For instance, methanesulfonic acid has been used as a catalyst in the one-pot synthesis of 2-substituted benzoxazoles from carboxylic acids . Similarly, a combination of methanesulfonic acid with SiO2 has been employed for the synthesis of 2-substituted aromatic and aliphatic benzothiazoles, indicating that methanesulfonic acid plays a crucial role in the cyclization process to form the benzothiazole core . Although the specific synthesis of this compound is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of a thiazole ring fused to a benzene ring. The substitution of the benzothiazole with a methanesulfonyl group would likely influence the electronic properties of the molecule and could affect its binding interactions with biological targets. The X-ray crystallographic studies of a related sulfonamide compound interacting with carbonic anhydrase isozymes provide insights into the potential binding modes and interactions that such sulfonamide derivatives can have with enzymes .
Chemical Reactions Analysis
The reactivity of benzothiazole and sulfonamide derivatives can be quite diverse. For example, 2-methanesulfonyl-5-phenyl-1,3,4-oxadiazole has been shown to undergo intramolecular ring transformation reactions with binucleophilic reagents to yield fused s-triazoles . This indicates that the methanesulfonyl group can participate in nucleophilic substitution reactions, which could be relevant for the chemical transformations of this compound.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not provided in the papers, we can infer that the compound would exhibit properties typical of benzothiazoles and sulfonamides. These might include moderate to high solubility in polar solvents, potential for hydrogen bonding due to the presence of the sulfonamide group, and a certain degree of lipophilicity conferred by the benzothiazole moiety. The presence of a tetrahydrobenzothiazole structure suggests that the compound could also exhibit stereochemical properties that might be relevant in its biological activity .
Scientific Research Applications
Synthesis of Benzothiazoles
Research has explored the synthesis of 2-substituted aromatic and aliphatic benzothiazoles, utilizing methanesulfonic acid/SiO2 as an efficient combination. This method, described by Sharghi and Asemani (2009), highlights the simplicity and diversity of carboxylic acids used in the synthesis process, indicating a potential application of the compound (Sharghi & Asemani, 2009).
Selective N-Mesylation
Another study by Kim, Sung, Choi, and Kim (1999) investigated 1H-Benzotriazol-1-yl methanesulfonate as a reagent for selective mesylation. This study is significant as it highlights the differentiation of amino groups, which might be relevant to the compound (Kim, Sung, Choi, & Kim, 1999).
Synthesis of Fused s-Triazoles
Sasaki, Ohno, and Ito (1984) explored the synthesis of fused s-triazoles from 2-methanesulfonyl-5-phenyl-1,3,4-oxadiazole, a compound similar to the one . This study's findings on intramolecular ring transformation could be pertinent to understanding the applications of 2-methanesulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (Sasaki, Ohno, & Ito, 1984).
Potential in Medicinal Chemistry
The synthesis of important intermediates for medicinal compounds, such as zonisamide, an anti-convulsant drug, involves compounds similar to this compound. Arava et al. (2007) discussed the synthesis of 1,2-benzisoxazole-3-methane sulfonate derivatives, highlighting the role of similar compounds in drug development (Arava, Siripalli, Nadkarni, & Chinnapillai, 2007).
Chemical Reaction Mechanisms
Kitz and Wilson (1963) investigated the reaction of methanesulfonyl fluoride with acetylcholinesterase, providing insights into the reaction mechanisms of similar sulfonyl compounds. This research could be relevant for understanding the chemical behavior of the compound (Kitz & Wilson, 1963).
properties
IUPAC Name |
2-methylsulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-22(19,20)13-9-5-2-6-10(13)14(18)17-15-16-11-7-3-4-8-12(11)21-15/h2,5-6,9H,3-4,7-8H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFSDHIYRJNOIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(S2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2515554.png)
![4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline](/img/structure/B2515555.png)
![1-(4-fluorophenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2515556.png)


![ethyl 4-{[1,3-dimethyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2515564.png)


![2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2515569.png)
![N-[3-(4-methylpiperidin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2515571.png)
![4-[(2-Hydroxyethoxy)methyl]piperidin-4-ol hydrochloride](/img/structure/B2515572.png)


